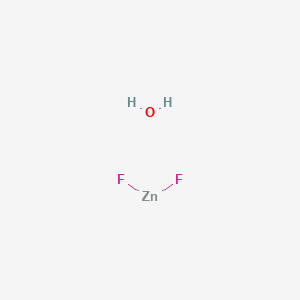

Zinc fluoride hydrate

Description

Structure

2D Structure

Properties

IUPAC Name |

difluorozinc;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHOVPJDYIFXTJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Zn]F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2H2OZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Zinc Fluoride Hydrate

Hydrothermal and Solvothermal Synthesis Approaches for Zinc Fluoride (B91410) Hydrate (B1144303)

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In hydrothermal synthesis, water is the solvent, whereas solvothermal synthesis employs organic solvents. These methods are particularly effective for producing well-defined crystals of zinc fluoride hydrate. For instance, a noncentrosymmetric zinc fluoride tetrahydrate, ZnF₂(H₂O)₄, has been successfully synthesized using a hydrothermal method. researchgate.net The resulting structure consists of isolated [ZnF₂(H₂O)₄] octahedra. researchgate.net While hydrothermal routes are common for various zinc compounds like zinc stannates and zinc oxide, solvothermal approaches using solvents such as ethylene (B1197577) glycol or ethanol (B145695) have also been explored for related fluoride materials. ustb.edu.cnmdpi.comul.ie

Influence of Temperature and Pressure on Hydrate Phase Formation

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, directly influencing the phase and stability of the resulting this compound. The formation of specific hydrate phases is often temperature-dependent. For example, in related hydrothermal systems for zinc compounds, intermediate hydrated phases have been observed to form at lower temperatures (e.g., 50-120°C) and transform into other phases as the temperature increases. ustb.edu.cndiva-portal.org

The principles governing gas hydrate formation offer insights into the effects of pressure and temperature. Generally, an increase in pressure and a decrease in temperature (subcooling) enhance the thermodynamic driving force for hydrate nucleation and crystal growth. psu.edumdpi.com The relationship between pressure and temperature for a phase transition is described by the Clapeyron equation. researchgate.net Thermodynamic promoters can shift the hydrate equilibrium curve to conditions of lower pressure and higher temperature. rsc.org

Table 1: Influence of Temperature on the Formation of Zinc-Containing Compounds in Hydrothermal Systems

| System | Temperature (°C) | Observed Phase/Product | Reference |

| Zn(HCO₃)₂/H₂O | 50 | Zn(HCO₃)₂·H₂O (Intermediate) | diva-portal.org |

| Zn(HCO₃)₂/H₂O | 140 | ZnO (Final Product) | diva-portal.org |

| Zinc Stannate | 120-150 | Hydrated Zinc Stannate | ustb.edu.cn |

Role of Precursors and Stoichiometry in this compound Synthesis

The choice of precursors and their molar ratios is fundamental to the successful synthesis of this compound. Common methods involve the reaction of a zinc source with a fluoride source. For example, this compound can be synthesized by reacting zinc oxide or zinc carbonate with hydrofluoric acid. daneshyari.comaip.org Similarly, reacting zinc hydroxide (B78521) with hydrogen fluoride is another viable route. acs.org

In addition to these inorganic precursors, organometallic compounds can also be used. A fluorolytic sol-gel synthesis of ZnF₂ has been reported using zinc acetate (B1210297) and hydrogen fluoride in a methanol (B129727) solvent. tandfonline.com The stoichiometry of the reactants is crucial as it can be adjusted to control the composition of the final product. For instance, in the synthesis of zinc hydroxyfluoride, the ratio of hydroxide to fluoride in the final product (Zn(OH)₂₋ₓFₓ) can be precisely tuned by controlling the initial solution chemistry. researchgate.net

Table 2: Common Precursor Combinations for Zinc Fluoride Synthesis

| Zinc Precursor | Fluoride Precursor | Synthesis Method | Reference |

| Zinc Oxide | Hydrofluoric Acid | Aqueous Reaction | daneshyari.comaip.org |

| Zinc Carbonate | Hydrofluoric Acid | Aqueous Reaction | daneshyari.comaip.orgacs.org |

| Zinc Hydroxide | Hydrofluoric Acid | Aqueous Reaction | acs.org |

| Zinc Acetate | Hydrogen Fluoride | Sol-Gel | tandfonline.com |

| Zinc Acetate Dihydrate | Tin Tetrachloride Pentahydrate | Hydrothermal | ustb.edu.cn |

Precipitation and Crystallization Methods for this compound

Precipitation is a straightforward and widely used method to synthesize this compound from aqueous solutions. This technique typically involves mixing solutions of a soluble zinc salt and a fluoride source, leading to the precipitation of the less soluble this compound. The tetrahydrate form, ZnF₂·4H₂O, can be readily formed by reacting zinc carbonate or zinc oxide with aqueous hydrofluoric acid, followed by precipitation. aip.orgacs.org Similarly, the coprecipitation of a zinc salt in an aqueous hydrofluoric acid solution can yield zinc hydroxyfluoride. researchgate.net

Control of pH and Solution Chemistry in Hydrate Crystallization

The pH of the reaction solution is a critical factor that governs the crystallization process and the nature of the precipitated product. For instance, the stoichiometry of precipitated zinc hydroxyfluoride (Zn(OH)₂₋ₓFₓ) can be systematically varied by controlling the pH of the solution. researchgate.net In the synthesis of zinc tetrafluoroborate (B81430) hydrate, the pH is typically controlled to a range of 3 to 4. uni-muenchen.de The solution chemistry, including the concentration of zinc and fluoride ions, also significantly impacts the morphology and type of crystals formed. Studies on the precipitation of various zinc compounds show that different crystalline phases, such as crystalline hydrozincite or zinc oxide, can be selectively formed by adjusting the pH of the medium.

Seed-Assisted Growth Techniques for this compound Crystals

Seed-assisted growth is a powerful technique to control the crystallization process, leading to crystals with improved quality and size at lower supersaturation levels. In this method, pre-existing small crystals (seeds) are introduced into a supersaturated solution to act as templates for further crystal growth, a process known as heterogeneous nucleation. acs.org While specific studies on seed-assisted growth of this compound are not abundant, research on analogous metal fluoride hydrates, such as iron(III) fluoride hydrate (β-FeF₃·3H₂O), demonstrates the effectiveness of this technique. Seeded isothermal desupersaturation experiments have been successfully used to study and control the growth rate of these fluoride hydrate crystals. researchgate.netdaneshyari.comaip.org The principle involves adding seed crystals to a stable, supersaturated solution to initiate and control the growth process. The use of undercoats or specific substrates can also promote heterogeneous nucleation and controlled film growth of zinc-containing compounds. acs.org

Mechanochemical Synthesis Routes for this compound

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations in the solid state. This approach has been successfully applied to synthesize various zinc fluoride compounds. Ternary zinc fluorides, such as KZnF₃, have been produced by grinding zinc fluoride (ZnF₂) with alkali fluorides in a planetary ball mill. The process involves mixing the solid reactants and subjecting them to high-energy impacts, which can lead to the formation of new phases.

Techniques such as liquid-assisted grinding (LAG) and ion- and liquid-assisted grinding (ILAG), where small amounts of liquid are added to facilitate the reaction, have been shown to be effective for synthesizing zinc-based coordination polymers and zeolitic imidazolate frameworks (ZIFs). For example, zinc fluoroborate has been synthesized from zinc fluoride and boron via a high-energy ball milling method. These mechanochemical routes offer a rapid and often more environmentally friendly alternative to traditional solution-based syntheses.

Green Chemistry Principles in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthesis often involves the reaction of zinc oxide or zinc carbonate with aqueous hydrofluoric acid. atamanchemicals.com While straightforward, greener adaptations of this and other methods are gaining prominence.

Key green chemistry approaches applicable to this compound synthesis include:

Use of Water as a Solvent: Employing water as a benign solvent is a cornerstone of green chemistry. The reaction between zinc precursors and hydrofluoric acid in an aqueous medium is a common and relatively green route to zinc fluoride tetrahydrate (ZnF₂·4H₂O). atamanchemicals.com

Hydrothermal Synthesis: This method utilizes water or aqueous solutions in sealed, heated vessels to crystallize materials. It is considered a green technique due to the use of water as a solvent and often allows for lower reaction temperatures and better control over the product's crystal structure and morphology. nih.gov A noncentrosymmetric this compound, ZnF₂(H₂O)₄, has been successfully synthesized using a hydrothermal method. acs.org This approach not only aligns with green principles but also enables the formation of specific hydrated phases with unique properties. acs.org

Energy Efficiency: Green synthesis methods aim to be energy-efficient. Hydrothermal reactions, for instance, can often be conducted at lower temperatures than traditional solid-state reactions, thereby reducing energy consumption. nih.gov

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a key green principle.

The following table summarizes green synthesis strategies for zinc fluoride hydrates.

Table 1: Green Synthesis Approaches for this compound| Principle | Method | Precursors | Solvent | Product Example | Key Advantage |

|---|---|---|---|---|---|

| Benign Solvents | Aqueous Synthesis | Zinc carbonate or Zinc oxide, Hydrofluoric acid | Water | ZnF₂·4H₂O atamanchemicals.com | Avoids volatile organic solvents, simple procedure. |

Sol-Gel Synthesis of Zinc Fluoride (and related hydrate forms)

The sol-gel process represents a versatile method for creating high-purity, homogeneous nanomaterials at mild temperatures. its.ac.id The fluorolytic sol-gel route, in particular, has been established as a powerful technique for synthesizing nanoscopic metal fluorides, including zinc fluoride, which exhibit fundamentally different properties compared to their conventionally prepared counterparts. uni-muenchen.deresearchgate.netrsc.org

The synthesis typically involves the reaction of a zinc precursor with a fluorine source in a suitable solvent to form a colloidal suspension, or "sol." The process can be adapted for both non-aqueous and aqueous conditions.

Non-Aqueous Synthesis: In a typical non-aqueous synthesis, a zinc precursor like anhydrous zinc acetate (Zn(OOCCH₃)₂) is dissolved in a water-free solvent such as methanol. uni-muenchen.de A stoichiometric amount of a fluorinating agent, commonly a solution of anhydrous hydrogen fluoride (HF) in methanol, is then added to the mixture. uni-muenchen.de This initiates the fluorolysis reaction, leading to the formation of a transparent sol. After an aging period, which allows for the completion of the reaction and network formation, the sol is dried under vacuum to produce a xerogel. uni-muenchen.deuaeu.ac.ae A final calcination step at a relatively low temperature (e.g., 100°C) is often used to remove residual solvent and by-products. uni-muenchen.de

Aqueous Synthesis: The process can be adapted to use aqueous solutions, which naturally leads to the formation of hydrated forms of zinc fluoride. In this variation, zinc acetate is dissolved in methanol, and an aqueous solution of hydrofluoric acid is used as the fluorine source. uni-muenchen.de The water content in the HF solution can be varied to influence the properties of the final product. uni-muenchen.de

Research Findings: Research has shown that the fluorolytic sol-gel synthesis produces nanocrystalline zinc fluoride with a remarkably high surface area. uni-muenchen.dersc.orguaeu.ac.ae Characterization studies using techniques like X-ray diffraction (XRD), solid-state MAS NMR, and nitrogen adsorption have confirmed the nanoscopic nature and high surface area of the resulting material. uni-muenchen.deresearchgate.net The surface of sol-gel prepared ZnF₂ is predominantly characterized by Lewis acid sites, with the presence of some weak Lewis base sites, indicating its potential for applications in heterogeneous catalysis. uni-muenchen.deuaeu.ac.ae The doping of other metals, such as nickel, into the zinc fluoride structure during the sol-gel process has also been explored to modify its acidic properties. its.ac.id

The following table details typical parameters used in the sol-gel synthesis of zinc fluoride.

Table 2: Parameters for Sol-Gel Synthesis of Zinc Fluoride| Parameter | Description | Example | Reference |

|---|---|---|---|

| Zinc Precursor | The source of zinc for the reaction. | Anhydrous Zinc Acetate (Zn(OOCCH₃)₂) | uni-muenchen.de |

| Fluorinating Agent | The source of fluoride ions. | Methanolic Hydrogen Fluoride (HF) solution | uni-muenchen.de |

| Solvent | The medium for the reaction. | Water-free Methanol (non-aqueous) or Methanol/Water (aqueous) | uni-muenchen.de |

| Aging Time | Duration for the sol to mature. | 12–16 hours at room temperature | uni-muenchen.de |

| Post-Treatment | Steps to obtain the final solid product. | Drying in vacuo, followed by calcination at 100°C | uni-muenchen.de |

Structural Elucidation and Advanced Characterization Techniques of Zinc Fluoride Hydrate

Spectroscopic Probing of Zinc Fluoride (B91410) Hydrate (B1144303) Structure and Bonding

Spectroscopic techniques probe the energy levels within a molecule or crystal, which are related to its structure and bonding. Vibrational and nuclear magnetic resonance spectroscopies are particularly valuable for characterizing zinc fluoride hydrate, providing complementary information to diffraction methods.

Infrared (IR) and Raman spectroscopies are complementary techniques that measure the vibrational modes of a compound. diva-portal.org The frequencies of these vibrations are characteristic of the specific bonds and functional groups present, making these methods powerful for "fingerprinting" a substance. diva-portal.org For this compound, these techniques are highly sensitive to the presence of water molecules and the nature of the Zn-F and Zn-O bonds.

The IR and Raman spectra of this compound are characterized by several key regions:

O-H Stretching Region (~3000-3600 cm⁻¹): This region is dominated by the stretching vibrations of the water molecules. The presence of broad bands here is a clear confirmation of hydration. mdpi.com The exact position and shape of these bands are sensitive to the strength of hydrogen bonding; stronger hydrogen bonds typically lead to lower frequencies and broader peaks.

H-O-H Bending Region (~1600-1650 cm⁻¹): The bending vibration of the water molecules appears in this range. researchgate.net Its presence further confirms the hydrated nature of the compound.

Low-Frequency Region (< 1000 cm⁻¹): This region contains vibrations associated with the heavier atoms, including the Zn-F and Zn-O stretching and bending modes. researchgate.netnih.gov These frequencies provide direct information about the coordination environment of the zinc ion.

Studies have used IR spectroscopy to confirm the presence of water in this compound samples analyzed by PXRD. cdnsciencepub.com By comparing the spectra of different hydrates (e.g., heptahydrate vs. hexahydrate in zinc sulfate), one can observe subtle shifts in the vibrational frequencies that reflect changes in the crystal structure and hydrogen-bonding environment. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic environments of specific atomic nuclei. It is a powerful tool for obtaining information about structure, dynamics, and bonding from the perspective of a particular element.

¹⁹F NMR: The fluorine-19 nucleus is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to NMR studies. biophysics.org The ¹⁹F chemical shift is very sensitive to the local electronic environment. biophysics.org In this compound, ¹⁹F NMR can distinguish between fluoride ions in different coordination environments. Solid-state Magic Angle Spinning (MAS) NMR has been used to characterize the fluorine environments in sol-gel prepared zinc fluoride, providing structural information complementary to PXRD. uni-muenchen.de

¹H NMR: Proton NMR is primarily used to study the hydrogen atoms in the water molecules. The chemical shifts and couplings can provide information about the hydrogen bonding network. In the solid state, ¹H MAS NMR can give insights into the proximity of different hydrogen atoms and their local environments.

⁶⁷Zn NMR: Zinc-67 is the only NMR-active isotope of zinc, but it presents significant experimental challenges. huji.ac.il It is a low-sensitivity, quadrupolar nucleus (spin 5/2) with a low natural abundance (4.10%). huji.ac.il The large quadrupole moment often leads to very broad resonance lines, especially in asymmetric environments. researchgate.net Despite these difficulties, solid-state ⁶⁷Zn NMR, particularly at high magnetic fields, can provide unique and valuable information about the local coordination geometry of the zinc centers. researchgate.net The ⁶⁷Zn isotropic chemical shift and the quadrupolar coupling constant (Cₒ) are highly sensitive to the number of ligands and the symmetry of the zinc coordination sphere. huji.ac.ilresearchgate.net Such studies, while challenging, would be invaluable for distinguishing between different hydrate phases and characterizing the zinc sites in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing this compound, XPS provides critical insights into the surface chemistry and bonding environments of zinc, fluorine, and oxygen.

The high-resolution XPS spectrum for the Zn 2p region in zinc compounds typically shows two distinct peaks, Zn 2p₃/₂ and Zn 2p₁/₂. For zinc fluoride, these peaks are located at binding energies of approximately 1021.8 eV and 1044.8 eV, respectively researchgate.net. The energy difference of 23.0 eV between these two peaks is a clear indicator that the zinc species is in the formal +2 oxidation state (Zn²⁺) researchgate.net. The presence of water of hydration would be expected to cause slight shifts in these binding energies due to changes in the local chemical environment, though specific data for the hydrated form is not extensively detailed in the literature.

Similarly, the F 1s spectrum provides information about the fluoride ions. In zinc fluoride, the F 1s peak is observed, confirming the presence of fluoride in the structure. Analysis of the O 1s spectrum is particularly important for the hydrate, as it can distinguish between oxygen in oxide form (if decomposition has occurred) and oxygen in hydroxyl groups or water molecules. For instance, lattice oxygen in ZnO typically appears around 530.1 eV, while chemisorbed oxygen from surface hydroxyl groups is found at higher binding energies, such as 531.1 eV researchgate.net. In this compound, the O 1s signal would primarily correspond to the water of hydration.

Thermal Analysis of this compound Dehydration and Phase Transitions

Thermal analysis techniques are crucial for understanding the stability of hydrates and the phase transitions they undergo upon heating. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the processes of dehydration and subsequent decomposition.

Thermogravimetric Analysis (TGA) of Water Loss in this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For zinc fluoride dihydrate (ZnF₂·2H₂O), TGA reveals a distinct, multi-step dehydration process. Upon heating in air, the compound loses its water of hydration before further decomposition at higher temperatures.

Initial heating from room temperature up to approximately 500°C shows a significant weight loss corresponding to the removal of water molecules researchgate.net. Studies on the dehydration of zinc fluoride dihydrate indicate that a weight loss of approximately 26% corresponds to the complete removal of the two water molecules, leading to the formation of anhydrous zinc fluoride (ZnF₂) researchgate.net. The process may not be a single event; evidence suggests that heating can yield intermediate residues, such as a mixture of anhydrous ZnF₂ and its hemihydrate, or even the hemihydrate as a distinct phase before complete dehydration researchgate.net.

If the heating is continued at temperatures above 500°C, or if residual water vapor is present, the anhydrous zinc fluoride can react to form zinc oxide (ZnO), resulting in further mass changes researchgate.net.

Table 1: TGA Dehydration Stages of Zinc Fluoride Dihydrate

| Temperature Range (°C) | Process | Approximate Weight Loss (%) | Resulting Product(s) |

|---|---|---|---|

| ~100 - 500 | Dehydration | ~26% | Anhydrous ZnF₂ (with possible hemihydrate intermediate) |

| > 500 | Decomposition/Oxidation | Variable | Mixture of ZnF₂ and ZnO |

Differential Scanning Calorimetry (DSC) for Phase Changes in this compound

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions. For this compound, DSC thermograms would show distinct endothermic peaks corresponding to the energy absorbed during the dehydration process.

Table 2: Expected Thermal Events in DSC Analysis of this compound

| Temperature Range (°C) | Process | Type of Thermal Event |

|---|---|---|

| 100 - 300 | Dehydration (Loss of H₂O) | Endothermic |

| ~872 | Melting of Anhydrous ZnF₂ | Endothermic |

Microscopic and Morphological Characterization of this compound

Microscopy techniques are essential for visualizing the morphology, crystal structure, and surface features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of this compound Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to obtain high-resolution images of a material's surface and internal structure, respectively. While detailed morphological studies specifically on this compound crystals are not extensively documented, analysis of related precursor compounds provides insight into potential structures.

For example, studies on zinc hydroxide (B78521) fluoride (Zn(OH)F), which can be synthesized from zinc fluoride, have revealed complex, flower-like morphologies when viewed under SEM researchgate.net. TEM analysis of these structures shows that each "petal" of the flower is composed of many acicular (needle-like) nanostructures researchgate.net. Electron diffraction patterns confirm that these nano-needles possess a single-crystal structure researchgate.net. Given that Zn(OH)F is a hydrolysis product of zinc fluoride, it is plausible that the hydrate precursor could exhibit well-defined crystalline habits that might influence the morphology of its derivatives wikipedia.org.

Atomic Force Microscopy (AFM) for Surface Topography of this compound

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. Unlike electron microscopes, AFM provides a three-dimensional surface profile without the need for a vacuum environment uni-wuerzburg.demdpi.com. This makes it an ideal tool for studying the surface topography of hydrated crystals in various environments mdpi.comnih.gov.

While specific AFM studies on this compound are not prominent in the literature, the technique offers significant potential for its characterization. AFM could be used to image the surfaces of this compound crystals at the nanoscale, revealing details about crystal growth mechanisms, surface defects, and step edges. It can also quantify surface roughness and probe mechanical properties like adhesion and elasticity at the nanoscale nih.gov. Furthermore, AFM is capable of operating in liquid, which would allow for the in-situ study of hydration and dehydration processes on the crystal surface, providing molecular-level insights into how water layers are structured and removed rsc.org.

Advanced Synchrotron and Neutron Scattering Techniques for this compound Research

The precise elucidation of the crystal structure and dynamic properties of hydrated compounds such as this compound (ZnF₂·4H₂O) necessitates the use of sophisticated analytical methods. While conventional laboratory X-ray diffraction provides foundational structural data, advanced techniques available at synchrotron and neutron facilities offer unparalleled insight into atomic arrangements, local coordination environments, and vibrational dynamics. These methods are indispensable for a comprehensive understanding of the material's properties, including the critical role of the water molecules in the crystal lattice.

Synchrotron X-ray and neutron diffraction are powerful complementary techniques for determining the atomic and/or magnetic structure of materials. wikipedia.org Synchrotron sources produce highly intense and collimated X-ray beams, enabling high-resolution powder diffraction experiments that can resolve finely split peaks and detect subtle structural changes. core.ac.uk This high flux is also crucial for techniques like X-ray Absorption Spectroscopy (XAS), which probes the local atomic environment and electronic states of specific elements. nih.gov

Neutron scattering, conversely, offers unique advantages stemming from the neutron's interaction with atomic nuclei. This makes it particularly sensitive to the positions of light elements, such as hydrogen, which are difficult to locate accurately with X-ray diffraction. mdpi.com Furthermore, the inelastic scattering of neutrons can be used to study the vibrational modes (phonons) within the crystal, providing direct insight into the lattice dynamics and the bonding environment of the constituent atoms and molecules. epj-conferences.org

Synchrotron X-ray Diffraction (SXRD)

Synchrotron X-ray diffraction is a premier technique for the high-resolution structural analysis of crystalline materials. The exceptional brilliance and tunable nature of synchrotron radiation allow for rapid data collection and the ability to probe materials under various conditions, such as changes in temperature or pressure. core.ac.uk For zinc fluoride tetrahydrate, SXRD can provide highly accurate lattice parameters and atomic coordinates. Although specific synchrotron studies on ZnF₂·4H₂O are not prevalent in the literature, the principles of the technique can be illustrated using high-quality data from laboratory sources, which can be further refined using synchrotron data.

A detailed structural analysis of ZnF₂·4H₂O, determined from laboratory powder X-ray diffraction data, reveals a rhombohedral crystal structure. funcmater.comwikipedia.org The refinement of this data provides precise information on the unit cell and the atomic arrangement within it.

Table 1: Crystallographic Data for Zinc Fluoride Tetrahydrate (ZnF₂·4H₂O) Data obtained from laboratory powder X-ray diffraction and presented as an example of parameters determinable with high precision using synchrotron techniques. researchgate.net

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| a (Å) | 9.53 |

| c (Å) | 9.87 |

| Volume (ų) | 776.1 |

| Z | 6 |

Neutron Diffraction

Neutron diffraction is an essential tool for understanding the complete structure of hydrated compounds. Because neutrons scatter from atomic nuclei, their scattering cross-section does not depend on the atomic number in a simple way. This provides excellent contrast for locating light atoms, like hydrogen, in the presence of heavier atoms like zinc. mdpi.com

For zinc fluoride tetrahydrate, neutron diffraction would be the ideal method to precisely determine the positions of the hydrogen atoms within the water molecules and to define the hydrogen bonding network that stabilizes the crystal structure. While specific neutron diffraction studies on ZnF₂·4H₂O are scarce, the technique has been successfully applied to numerous other metal salt hydrates to elucidate the geometry of water molecules and their interactions within the crystal lattice. nih.gov Such an analysis would reveal the exact orientation of the water molecules relative to the zinc and fluoride ions, providing crucial data for understanding the compound's stability and properties.

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a powerful technique for probing the dynamics of atoms and molecules within a crystal. In an INS experiment, neutrons exchange energy with the sample, typically by creating or annihilating phonons (quantized lattice vibrations). osti.gov This energy exchange provides a direct measurement of the phonon density of states (PDOS), which is a fundamental property of the material related to its thermodynamic characteristics, such as specific heat and thermal conductivity. osti.govresearchgate.net

In the context of this compound, INS could be used to:

Identify Vibrational Modes: Distinguish between the vibrational modes of the Zn-F lattice and the librational (rocking) and translational modes of the water molecules.

Probe Host-Guest Interactions: Analyze the coupling between the vibrations of the water molecules and the host lattice, which is key to understanding the stability of the hydrate. cnr.it

Determine Bond Strengths: The energies of the vibrational modes are directly related to the strength of the chemical bonds, providing experimental data to validate theoretical models of interatomic potentials.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), performed at synchrotron sources, is a technique that provides information on the local geometric and/or electronic structure of matter. nih.gov It is element-specific and particularly valuable for studying materials that may lack long-range order. XAS is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: This region provides information on the oxidation state and coordination geometry of the absorbing atom. For ZnF₂·4H₂O, analyzing the Zn K-edge XANES spectrum would confirm the +2 oxidation state of zinc and provide details about its coordination environment (e.g., octahedral vs. tetrahedral).

EXAFS: The EXAFS region contains information about the local atomic environment around the absorbing element, including bond distances and coordination numbers for the nearest neighboring atoms. researchgate.net An EXAFS study of this compound would yield precise Zn-F and Zn-O (from the water molecules) bond lengths and coordination numbers, offering a view of the local structure that is complementary to the long-range order provided by diffraction methods.

Table 2: Potential Information from EXAFS Analysis of ZnF₂·4H₂O This table is illustrative of the type of data that could be obtained from an EXAFS experiment.

| Parameter | Expected Information |

| Zn-F bond distance (Å) | Precise average distance between zinc and neighboring fluorine atoms. |

| Zn-O bond distance (Å) | Precise average distance between zinc and oxygen atoms of the coordinating water molecules. |

| Zn-F Coordination Number | The number of nearest-neighbor fluorine atoms. |

| Zn-O Coordination Number | The number of nearest-neighbor oxygen atoms. |

Theoretical and Computational Studies of Zinc Fluoride Hydrate

Density Functional Theory (DFT) Calculations on Zinc Fluoride (B91410) Hydrate (B1144303) Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the electronic structure of zinc fluoride hydrate are not extensively available in the current literature, the principles can be applied based on its known crystal structure and the behavior of similar compounds. Zinc fluoride tetrahydrate is known to have a rhombohedral crystal structure. wikipedia.orgfuncmater.com This is in contrast to the anhydrous form, which adopts a rutile (tetragonal) structure. wikipedia.orgmaterialsproject.org The electronic structure of this compound is expected to be characteristic of an ionic compound with a large bandgap, influenced by the high electronegativity of fluorine and the closed-shell d-orbital configuration of the Zn²⁺ ion. The presence of water molecules in the crystal lattice will introduce additional electronic states and hydrogen bonding, which would be reflected in the density of states and band structure.

The bonding in zinc fluoride is predominantly ionic due to the large difference in electronegativity between zinc and fluorine. wikipedia.org In the anhydrous rutile structure of ZnF₂, the zinc ion is coordinated to six fluoride ions in a distorted octahedral geometry, with two shorter (2.02 Å) and four longer (2.04 Å) Zn-F bond lengths. materialsproject.org In the orthorhombic structure of ZnF₂, the Zn-F bond distances range from 1.99 to 2.08 Å. materialsproject.org

For zinc fluoride tetrahydrate, the crystal structure consists of zinc, fluorine, and water molecules. guidechem.com The zinc ions are expected to be coordinated by both fluoride ions and the oxygen atoms of the water molecules. The interatomic interactions would be a combination of strong ionic Zn-F bonds, coordinate covalent Zn-O bonds, and hydrogen bonds between the water molecules and fluoride ions, as well as between the water molecules themselves. DFT calculations would be instrumental in determining the precise bond lengths, bond angles, and the nature of these interactions, providing a detailed picture of the crystal packing and the forces holding the structure together.

Table 1: Comparison of Anhydrous Zinc Fluoride Crystal Structures

| Property | Rutile (Tetragonal) | Hydrophilite-like (Orthorhombic) |

| Space Group | P4₂/mnm | Pbcn |

| Zn²⁺ Coordination | 6 | 6 |

| Zn-F Bond Lengths | 2 x 2.02 Å, 4 x 2.04 Å | 1.99 - 2.08 Å |

Data sourced from the Materials Project. materialsproject.orgmaterialsproject.org

The process of hydration involves the release of energy as water molecules coordinate to a central ion or salt. The hydration energy is a key thermodynamic quantity that determines the stability of a hydrate. Zinc fluoride is known to form at least a tetrahydrate, and a dihydrate has also been suggested. wikipedia.org

Molecular Dynamics (MD) Simulations of Water Interactions and Dynamics within this compound Lattices

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system of atoms and molecules. For crystalline hydrates, MD simulations can provide insights into the dynamics of the water molecules within the crystal lattice, including their vibrational motions, rotational dynamics, and diffusion. nih.govresearchgate.netx-mol.com

While specific MD simulations of the this compound lattice are yet to be reported, studies on the dehydration of other crystalline hydrates have demonstrated the utility of this approach. nih.govacs.org Such simulations can track the structural changes that occur as water molecules are removed from the lattice and can help to identify intermediate phases and the mechanisms of dehydration. nih.govacs.org In the context of this compound, MD simulations could be used to study the stability of the hydrate at different temperatures, the pathways for water molecule diffusion within the crystal, and the initial stages of dehydration.

Ab Initio Methods for Understanding this compound Reactivity and Surface Phenomena

Ab initio methods, which are based on first-principles quantum mechanics without empirical parameters, are well-suited for studying the reactivity of materials. For this compound, these methods can be used to investigate its surface properties, which are crucial for understanding its interaction with the environment and its performance in applications such as catalysis.

Studies on the surfaces of other metal fluorides, such as aluminum fluoride, have shown that ab initio calculations can identify the nature of surface sites, including Lewis acid sites, which are important for catalysis. rsc.orgrsc.org Similar studies on this compound could elucidate the nature of its surface termination, the presence of under-coordinated zinc or fluoride ions, and the interaction of the surface with water and other molecules. While ab initio studies on the bulk electronic structure of HZnF have been performed, providing insights into the Zn-F bond, similar detailed studies on the hydrate's surface are needed. researchgate.net Furthermore, ab initio molecular dynamics can be a powerful tool for predicting spectroscopic properties, such as NMR chemical shifts, for metal-fluoride complexes in solution, a methodology that could be extended to the solid state. nih.govacs.org

Computational Modeling of Crystal Growth and Defect Chemistry in this compound

The growth of high-quality crystals is essential for many applications. Computational modeling of crystal growth can provide a fundamental understanding of the crystallization process and help to optimize growth conditions. ijcce.ac.irresearchgate.netosti.gov Theoretical models of crystal growth, such as the Bravais–Friedel–Donnay–Harker (BFDH) model and attachment energy models, can predict the morphology of crystals based on their internal structure. ijcce.ac.ir

For this compound, computational modeling could be used to predict its crystal habit and to understand how factors such as supersaturation, temperature, and the presence of impurities affect the growth process. While specific studies on this compound are lacking, research on the crystal growth of other fluorides provides a methodological framework. researchgate.netresearchgate.net

Defect chemistry is another important area where computational modeling can provide valuable insights. Defects in the crystal lattice can have a significant impact on the material's properties. Theoretical calculations can be used to determine the formation energies of different types of point defects (e.g., vacancies, interstitials) and to understand their influence on the electronic and ionic conductivity of the material.

Reactivity, Stability, and Transformation Pathways of Zinc Fluoride Hydrate

Hydrolytic Stability of Zinc Fluoride (B91410) Hydrate (B1144303) in Aqueous Environments

Zinc fluoride hydrate, specifically zinc fluoride tetrahydrate (ZnF₂·4H₂O), exhibits limited solubility in water. wikipedia.orgqlhbmn.com At 20°C, the solubility is approximately 1.52 grams per 100 mL. df-chemicals.com Despite its classification as a strong electrolyte, which implies complete dissociation into zinc (Zn²⁺) and fluoride (F⁻) ions upon dissolution, its low solubility limits the concentration of these ions in aqueous solution. study.com

The hydrolytic stability of zinc fluoride is influenced by temperature. In hot water, zinc fluoride can undergo hydrolysis to form zinc hydroxyfluoride (Zn(OH)F). wikipedia.org This reaction indicates a susceptibility to decomposition in aqueous environments under elevated temperatures, leading to the formation of a new, less soluble compound.

The dissolution and dissociation process in water can be represented by the following equilibrium:

ZnF₂(s) ⇌ Zn²⁺(aq) + 2F⁻(aq)

This equilibrium is governed by the solubility product constant (Ksp), which is characteristic of sparingly soluble salts. The presence of other ions in the solution can affect this equilibrium and, consequently, the stability of the hydrated salt.

Thermal Decomposition Pathways and Products of this compound

The thermal decomposition of this compound is a multi-step process that results in various products depending on the temperature and atmospheric conditions. The most common hydrate, zinc fluoride tetrahydrate, begins to lose its water of crystallization at approximately 100°C. df-chemicals.comguidechem.com

Studies on the dehydration of this compound have revealed complex transformation pathways. The process does not always lead directly to pure anhydrous zinc fluoride (ZnF₂). Instead, intermediate hydrates, such as a dihydrate (ZnF₂·2H₂O) and a hemihydrate, have been observed. cdnsciencepub.comcdnsciencepub.comresearchgate.net The complete removal of water to yield pure anhydrous zinc fluoride by heating the hydrate in air is challenging and often not achieved even at temperatures up to 500°C. cdnsciencepub.com

The initial stages of thermal decomposition involve the sequential removal of water molecules. Evidence suggests the existence of a dihydrate intermediate during this process. cdnsciencepub.com Further heating can lead to the formation of anhydrous zinc fluoride. However, particularly in the presence of air, a competing reaction occurs where the fluoride reacts with water vapor, leading to the formation of zinc oxide (ZnO). cdnsciencepub.com

The formation of zinc oxide becomes more significant at higher temperatures and with prolonged heating. For instance, residues from dehydration experiments with weight losses greater than what would be expected for the formation of anhydrous zinc fluoride were found to contain zinc oxide. cdnsciencepub.com The reaction for the complete oxidation of the dihydrate can be described as:

ZnF₂·2H₂O(s) → ZnO(s) + 2HF(g) + H₂O(g) cdnsciencepub.com

The final composition of the solid residue after thermal decomposition is highly dependent on factors such as the heating rate, particle size, and the humidity of the surrounding atmosphere. cdnsciencepub.com

| Temperature Range (°C) | Observed Products | Key Processes |

|---|---|---|

| ~100 | Lower hydrates (e.g., ZnF₂·2H₂O) | Initial dehydration |

| 100 - 250 | Mixture of ZnF₂, hemihydrate, and ZnO | Further dehydration and onset of hydrolysis |

| > 250 | Increasing amounts of ZnO | Significant hydrolysis and oxidation |

The kinetics of the dehydration of this compound are complex and influenced by experimental conditions. Studies have indicated that the process is not a simple, single-step reaction but involves multiple stages with different activation energies. The rate of dehydration is dependent on factors such as temperature, pressure, and the surrounding atmosphere.

Thermodynamic studies have been conducted on zinc fluoride tetrahydrate to understand its stability. The heat capacity of ZnF₂·4H₂O has been measured over a range of temperatures, which allows for the determination of its entropy. rsc.org It has been found that crystalline zinc fluoride tetrahydrate is disordered at absolute zero (0 K) and possesses a residual entropy. rsc.org This residual entropy suggests a degree of randomness in the arrangement of the water molecules within the crystal lattice even at very low temperatures.

Interactions of this compound with Other Chemical Species and Materials

This compound can interact with a variety of other chemical substances. It is known to be soluble in hot acids, which facilitates its reaction with these substances. noaa.gov A notable and hazardous reaction is its violent interaction with potassium. noaa.gov

In the field of organic synthesis, zinc fluoride is utilized as a fluorinating agent. guidechem.com For example, it can be used to replace chlorine in halogenated hydrocarbons. One specific application is the reaction with phosphorus trichloride (PCl₃) to produce phosphorus trifluoride (PF₃). guidechem.com

Furthermore, zinc fluoride is a component in some fluxes used for brazing and welding, particularly for aluminum and magnesium alloys. guidechem.com In these applications, it is mixed with other fluoride salts such as aluminum fluoride (AlF₃), potassium fluoride (KF), and cesium fluoride (CsF) to create a molten salt bath that cleans the metal surfaces and facilitates the flow of the brazing material. guidechem.com

Solid-State Transformations Involving this compound

The dehydration of this compound is a key example of a solid-state transformation. As the hydrated salt is heated, it undergoes changes in its crystal structure as water molecules are removed. Zinc fluoride tetrahydrate has a rhombohedral crystal structure, while the anhydrous form adopts a rutile-type tetragonal structure. wikipedia.org The transition between these forms involves the rearrangement of the zinc and fluoride ions into a more compact lattice once the water of crystallization is expelled.

The transformation from the hydrated to the anhydrous state can proceed through intermediate crystalline phases, such as the dihydrate and hemihydrate, each with its own distinct crystal structure. cdnsciencepub.com These transformations are influenced by the reaction conditions and can affect the morphology and properties of the final product.

While not directly involving the hydrate, studies on anhydrous zinc fluoride have shown that it undergoes further solid-state phase transitions under high pressure. These transitions involve changes to different crystal structures, such as the CaCl₂-type and HP-PdF₂-type structures. doi.org This indicates the complexity of the solid-state chemistry of zinc fluoride under various physical conditions.

Advanced Applications of Zinc Fluoride Hydrate in Materials Science and Engineering

Zinc Fluoride (B91410) Hydrate (B1144303) in Energy Storage Systems

Zinc fluoride hydrate is emerging as a significant compound in the advancement of energy storage technologies, particularly in the development of next-generation battery systems. Its application spans both fluoride-ion and zinc-ion battery chemistries, where it plays a crucial role as an active material or as a precursor for forming critical stabilizing interfaces.

Fluoride Ion Battery (FIB) Cathode and Electrolyte Materials

Fluoride Ion Batteries (FIBs) are considered a promising post-lithium-ion technology due to their high theoretical energy density, which leverages multi-electron conversion reactions of metal fluorides. confex.com While most early FIBs required high operating temperatures to use solid-state electrolytes, recent research has focused on developing room-temperature liquid electrolytes, where zinc fluoride and its hydrated forms are relevant. confex.comresearchgate.net

In the context of aqueous FIBs, highly concentrated water-based electrolytes, sometimes termed "water-in-salt" electrolytes or "hydrate melts," are being explored. confex.comacs.org These electrolytes, such as those using a eutectic mixture of Cesium Fluoride (CsF) and Rubidium Fluoride (RbF), can achieve exceptionally high fluoride ion concentrations (e.g., 45.2 mol kg⁻¹) with minimal free water molecules. confex.com This configuration widens the electrochemical stability window and enhances ionic conductivity. confex.com Within these systems, metal fluorides like Zinc Fluoride (ZnF₂) can be cycled as electrode materials. acs.org For instance, the cycling of ZnF₂ has been demonstrated in a "water-in-salt" electrolyte, showcasing the potential for this compound to be used directly or formed in situ during the electrochemical processes in aqueous environments. acs.org

The fundamental reaction in such a battery involves the reversible conversion between a metal and its fluoride, with the fluoride anion acting as the charge carrier. In a zinc-based system, the anode reaction would be:

Zn + 2F⁻ ↔ ZnF₂ + 2e⁻

Research has also shown that in certain aqueous electrolytes containing potassium fluoride, a zinc anode undergoes fluorination to form solid KZnF₃ as the discharge product, which helps to minimize side reactions like hydrogen evolution. researchgate.net

Table 1: Performance of Selected Aqueous Fluoride-Ion Battery Systems

| Electrolyte System | Electrode Materials | Key Findings |

|---|---|---|

| CsF-RbF Hydrate Melt | Cu/CuF₂, Pt | Achieved a wide potential window of 3.49 V and an ionic conductivity of 20.5 mS cm⁻¹ at 25 °C. confex.com |

| "Water-in-salt" Electrolyte | ZnF₂ Cathode | Demonstrated stable cycling at room temperature, suppressing the dissolution of the active material. acs.org |

Zinc-Ion Battery Anode Surface Modification and Interfacial Stabilization

Aqueous Zinc-Ion Batteries (AZIBs) are attractive for large-scale energy storage due to their low cost, high safety, and the high theoretical capacity of zinc metal anodes. researchgate.netrsc.orgmdpi.com However, the practical application of zinc anodes is hindered by issues such as dendrite formation and parasitic side reactions with the aqueous electrolyte. ucl.ac.ukresearchgate.net

A highly effective strategy to overcome these challenges is the modification of the zinc anode surface to create a stable and protective solid electrolyte interphase (SEI). mdpi.comresearchgate.net this compound plays a crucial role as a precursor in the in-situ formation of a zinc fluoride (ZnF₂)-rich SEI. By introducing fluoride-containing additives, such as Ammonium Fluoride (NH₄F), into the aqueous electrolyte (e.g., Zinc Sulfate, ZnSO₄), a protective layer is formed on the zinc anode during cycling. ucl.ac.uk

This ZnF₂-rich interphase offers several advantages:

Dendrite Suppression: The layer physically obstructs the growth of zinc dendrites, promoting smooth and uniform zinc deposition. ucl.ac.uk

Inhibition of Side Reactions: It acts as a barrier between the zinc metal and the aqueous electrolyte, mitigating corrosion and the hydrogen evolution reaction. rsc.orgucl.ac.uk

Enhanced Ion Transport: The interphase facilitates the uniform diffusion of Zn²⁺ ions, leading to improved reaction kinetics. researchgate.net

Research has shown that this strategy significantly enhances battery performance. For example, the introduction of an ammonium fluoride additive into a ZnSO₄ electrolyte resulted in a ZnF₂-rich SEI that enabled a symmetric Zn||Zn cell to cycle stably for over 1450 hours at a current density of 1 mA cm⁻². ucl.ac.uk Similarly, coating a zinc anode with a protective layer like Calcium Fluoride (CaF₂) has been shown to extend the cycle life of a symmetric cell to over 4000 hours. researchgate.netrsc.org

Table 2: Performance Enhancement of Zinc Anodes with Fluoride-Based Interphases

This compound as a Precursor for Advanced Fluorinated Materials Synthesis

This compound is a valuable starting material for producing high-purity, specialized fluorinated compounds used in advanced applications, including optics and materials science. Its primary role is as a convenient and handleable precursor to anhydrous zinc fluoride and other related materials.

Synthesis of Anhydrous Zinc Fluoride and Related Metal Fluorides

Anhydrous zinc fluoride (ZnF₂) is a key material in various chemical and manufacturing processes. df-chemicals.com The most common hydrated form is zinc fluoride tetrahydrate (ZnF₂·4H₂O), a white crystalline solid. wikipedia.orgatamanchemicals.com This hydrate can be readily converted to the anhydrous form through a straightforward dehydration process. By heating the tetrahydrate to 100°C, the water of crystallization is driven off, yielding anhydrous zinc fluoride. df-chemicals.comwikipedia.org

ZnF₂·4H₂O(s) --(100°C)--> ZnF₂(s) + 4H₂O(g)

Alternative synthesis routes that may involve hydrated intermediates include the reaction of zinc hydroxide (B78521) or zinc carbonate with hydrofluoric acid. df-chemicals.com More advanced synthesis techniques, such as non-aqueous sol-gel methods, have also been developed to produce nanoscopic zinc fluoride with high surface area. uni-muenchen.de This method uses precursors like anhydrous zinc acetate (B1210297) and a methanolic hydrofluoric acid solution, offering precise control over the material's properties. uni-muenchen.de The ability to easily produce the anhydrous form from a stable hydrate is critical for applications where the presence of water would be detrimental.

Development of Fluorinated Optical Fibers and Glasses

Zinc fluoride is a component in the manufacture of specialty optical materials, particularly heavy-metal fluoride glasses (HMFG). americanelements.compageplace.de These glasses are prized for their transparency over a broad range of wavelengths, extending from the ultraviolet (UV) to the mid-infrared (mid-IR) spectrum. pageplace.deleverrefluore.comthorlabs.com This property makes them superior to traditional silica-based glasses for applications such as fiber lasers, sensors, and IR spectroscopy. pageplace.de

A common type of fluoride glass is ZBLAN, which has a composition based on Zirconium fluoride (ZrF₄), Barium fluoride (BaF₂), Lanthanum fluoride (LaF₃), Aluminum fluoride (AlF₃), and Sodium fluoride (NaF). While ZnF₂ is not a primary component of ZBLAN, it is used in other glass formulations. For instance, the addition of ZnF₂ to tellurite glasses (based on TeO₂) has been shown to be an effective strategy for reducing the content of hydroxyl (OH⁻) groups. nih.gov These OH⁻ groups cause undesirable absorption in the infrared region. During the glass melting process, the fluoride reacts with Te-OH bonds and water, effectively dehydroxylating the glass and expanding its transparency window for mid-IR applications. nih.gov

This compound serves as the initial precursor for the high-purity anhydrous ZnF₂ required for these melting processes, where the absence of water is critical to achieving the desired optical properties. nih.gov

Table 3: Properties of Fluoride-Based Optical Glasses

| Glass Type | Typical Composition | Key Property | Application |

|---|---|---|---|

| ZBLAN (Fluorozirconate) | ZrF₄-BaF₂-LaF₃-AlF₃-NaF | High transparency from UV to mid-IR (0.22 to 7 µm). leverrefluore.com | Mid-infrared optical fibers, fiber lasers. |

| Fluoroindate | InF₃-based | Extended transparency in the mid-IR (up to 8 µm). leverrefluore.com | IR spectroscopy, communication. pageplace.de |

This compound in Catalysis and Photocatalysis

While less common than metal oxides, metal fluorides like zinc fluoride are gaining attention for their unique surface properties in catalysis. This compound acts as a precursor to catalytically active anhydrous zinc fluoride. The synthesis method significantly influences the material's catalytic potential. For example, nanoscopic ZnF₂ prepared via a sol-gel route exhibits a high surface area and a distinct distribution of acid-base sites, which are critical for catalytic reactions. uni-muenchen.de The Lewis acidity of the zinc centers, combined with the basicity of the fluoride ions, allows ZnF₂ to catalyze various organic transformations.

In the realm of photocatalysis, materials derived from zinc compounds are extensively studied. While zinc oxide (ZnO) is a well-known photocatalyst, the presence of fluoride can modify its electronic and surface properties. mdpi.com For instance, in the preparation of mixed-matrix membranes for photocatalytic filtration, zinc and fluoride elements are key components. utm.my PVDF-ZnO composite membranes have been used for the photodegradation of pollutants like ibuprofen under visible light. utm.my The incorporation of zinc-based photocatalysts can induce hydrophilicity upon light irradiation, improving the membrane's performance. utm.my Although direct photocatalytic applications of this compound itself are not widely reported, it can serve as a precursor for creating zinc-based photocatalytic materials or surface-modified catalysts where fluoride ions play a role in tuning the catalytic activity.

Lewis Acidity and Catalytic Active Sites of this compound Surfaces

Zinc fluoride (ZnF₂) surfaces exhibit catalytic activity attributed to the presence of Lewis acid and base sites. The Lewis acidity arises from the zinc (Zn²⁺) centers, which can accept electron pairs. Studies on nanoscopic ZnF₂ prepared via a fluorolytic sol-gel route have shown that weaker Lewis acid sites are predominant on its surface. This characteristic distinguishes it from materials like magnesium fluoride (MgF₂), which possesses stronger Lewis acid sites.

In addition to Lewis acidity, the surface of zinc fluoride also contains some base sites, contributing to its potential as a versatile heterogeneous catalyst. The presence of both acidic and basic sites allows for its application in a broader range of catalytic reactions. The specific nature and strength of these active sites can be influenced by the synthesis method, which affects properties such as surface area and crystallinity. For instance, sol-gel prepared ZnF₂ exhibits a remarkably high surface area, which is a desirable feature for catalytic applications as it increases the number of accessible active sites. nih.gov

The catalytic potential of zinc fluoride is rooted in the electronic configuration and coordination environment of the zinc ions on the surface. These sites can interact with and activate substrate molecules, facilitating chemical transformations. The weaker Lewis acidity compared to other metal fluorides can be advantageous in reactions where high selectivity is required and strong acid sites might lead to undesirable side reactions.

Applications in Organic Reactions (e.g., epoxide ring opening, Mannich reaction)

The catalytic properties of zinc fluoride and its derivatives are leveraged in several important organic reactions, including epoxide ring opening and the Mannich reaction.

Epoxide Ring Opening:

Zinc tetrafluoroborate (B81430) hydrate (Zn(BF₄)₂·xH₂O) has been identified as a mild and efficient catalyst for the ring-opening of epoxides with amines. This reaction is crucial for the synthesis of β-amino alcohols, which are important intermediates in the pharmaceutical industry. The catalysis proceeds under solvent-free conditions at room temperature, offering high yields and excellent chemo-, regio-, and stereoselectivity. The catalytic efficiency of zinc tetrafluoroborate hydrate is notably higher than that of other metal tetrafluoroborates such as those of copper, cobalt, and iron. The proposed mechanism involves a "electrophile nucleophile dual activation" where the catalyst coordinates with the reactants, facilitating the reaction through a combination of coordination, charge-charge interaction, and hydrogen-bond formation.

Catalyst Performance in Epoxide Ring Opening with Aniline

| Catalyst | Regioselectivity (Terminal:Benzylic Carbon Attack) |

| Zn(BF₄)₂·xH₂O | 1:99 - 7:93 |

| Co(BF₄)₂·6H₂O | 1:99 - 7:93 |

| Fe(BF₄)₂·6H₂O | 1:99 - 7:93 |

| Cu(BF₄)₂·xH₂O | 1:99 - 7:93 |

Mannich Reaction:

Zinc fluoride, in combination with chiral diamines, serves as an effective catalyst for asymmetric Mannich-type reactions. These reactions are fundamental for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. In these reactions, which can be conducted in aqueous media, both the Zn²⁺ ion and the fluoride anion are essential for achieving high yields and enantioselectivities. A proposed "double activation mechanism" suggests that the Zn²⁺ activates the α-hydrazono ester, while the fluoride anion simultaneously activates the silicon enolate. The presence of water has been observed to be crucial for the reaction to proceed smoothly. This catalytic system demonstrates stereospecificity, yielding either syn or anti adducts depending on the geometry of the silicon enolate used.

Key Features of ZnF₂-Catalyzed Mannich Reaction

| Feature | Description |

| Catalyst System | ZnF₂ and chiral diamines |

| Reaction Medium | Aqueous media (e.g., aqueous THF or water) |

| Proposed Mechanism | Double activation: Zn²⁺ activates the α-hydrazono ester, and F⁻ activates the silicon enolate. |

| Stereospecificity | (E)-silicon enolates yield syn adducts; (Z)-silicon enolates yield anti adducts. |

| Role of Water | Essential for the reaction to proceed smoothly. |

This compound in Sensor Technologies

While specific research focusing exclusively on this compound for sensor applications is limited, the properties of zinc fluoride and related zinc complexes suggest their potential in this field.

Electrochemical Sensing Applications

The principles of electrochemical sensing often rely on the interaction between an analyte and a modified electrode surface, leading to a measurable change in an electrical property. While direct applications of this compound in this area are not widely documented, related zinc compounds and fluoride-sensing technologies provide a basis for potential applications. For instance, zinc-based metal-organic frameworks (MOFs) have been explored as electrochemical sensors due to their high surface area and tunable properties. It is conceivable that a this compound-modified electrode could be developed for the detection of specific analytes, where the Lewis acidic zinc centers or the fluoride ions play a role in the recognition and signaling mechanism.

Optical and Fluorescent Sensing Applications

In the realm of optical and fluorescent sensing, zinc fluoride nanoparticles are noted for their unique optical properties, which can be utilized in fluorescent probes for detecting various chemicals and biomolecules. researchgate.net The fluorescence of these nanoparticles can be modulated by their interaction with specific analytes.

Zinc complexes are frequently used in the design of fluorescent sensors. For example, a Schiff base-based tripodal receptor complexed with a zinc metal ion has been shown to act as a fluorescent sensor for fluoride and sulfate ions in aqueous media. rsc.org The sensor, prepared as organic nanoparticles, exhibits distinct fluorescence responses to these anions, allowing for their simultaneous detection with very low detection limits. rsc.org This demonstrates the potential of zinc-based systems in developing highly sensitive and selective optical sensors. The sensing mechanism often involves the interaction of the analyte with the zinc center, leading to changes in the fluorescence profile of the complex. rsc.org

This compound in Optical and Electronic Materials

Zinc fluoride is a notable material in the fields of optics and electronics, primarily due to its wide transparency range and electrical properties.

Thin Film Deposition for Optical Coatings and Semiconductors

Zinc fluoride is utilized in the fabrication of thin films for various optical and semiconductor applications. These films can be deposited using techniques such as radio-frequency (RF) magnetron sputtering and atomic layer deposition (ALD).

Optical Coatings:

ZnF₂ thin films are valued for their high transparency in the ultraviolet (UV) to infrared (IR) spectrum. sydney.edu.au This property makes them suitable for use in optical coatings, such as anti-reflective coatings and films for laser components. The incorporation of ZnF₂ into glass matrices, such as zinc-tellurite glass, can enhance their optical properties by increasing transparency and shifting the absorption edge to higher energies. nih.govresearchgate.net

Properties of Zinc Fluoride for Optical Applications

| Property | Description | Application |

| Transparency | High transparency from the UV to the IR spectrum. sydney.edu.au | Anti-reflective coatings, optical lenses, windows for high-performance optical systems. sydney.edu.au |

| Wide Band Gap | Possesses a significant band gap. | Suitable for vacuum ultraviolet applications. |

| Refractive Index | Can be tailored by co-deposition with other materials. | Multilayer optical coatings. |

Semiconductors:

In the semiconductor industry, zinc fluoride is used in the fabrication of transparent conductive films. For instance, fluorine-doped zinc oxide (FZO) thin films can be deposited by sputtering a target composed of zinc oxide doped with zinc fluoride. These FZO films exhibit high transparency and electrical conductivity, making them suitable for applications such as transparent electrodes in solar cells and displays. The structural, electrical, and optical properties of these films can be tuned by controlling deposition parameters like the substrate temperature.

Luminescent Properties and Phosphor Applications

This compound serves as a critical component in the formulation of phosphors, materials that exhibit luminescence. Its primary application in this domain is in the manufacturing of phosphors for fluorescent lights df-chemicals.comatamanchemicals.comassignmentpoint.comguidechem.com. The incorporation of zinc fluoride, often in its anhydrous form (ZnF2) derived from the hydrate, influences the optical properties of host materials, making it valuable in the development of advanced luminescent materials.

Research into fluoride-containing glasses has highlighted the role of zinc fluoride in modifying the glass matrix and, consequently, the luminescent behavior of embedded rare-earth ions. For instance, in europium (Eu³⁺)-doped tellurite glass, the addition of ZnF₂ alters the local environment around the Eu³⁺ ions nih.gov. This change is observable through the luminescence spectra, particularly the ratio of the ⁵D₀ → ⁷F₂ (electric dipole) transition to the ⁵D₀ → ⁷F₁ (magnetic dipole) transition. A decrease in this ratio with increasing fluoride content indicates that the presence of fluoride induces a more symmetric environment around the rare-earth ion nih.gov. This spectroscopic behavior is significant because the luminescent properties of rare-earth ions are highly sensitive to their surrounding chemical environment nih.gov.

The inclusion of fluorides like zinc fluoride in glass matrices is also a promising method for reducing hydroxyl (OH) group absorption, which can limit applicability in the infrared (IR) region nih.gov. By modifying the host material's structure, zinc fluoride contributes to the enhancement of desired optical properties, making it a key ingredient in the synthesis of specialized fluorescent and optical materials atamanchemicals.comnih.gov.

This compound in Environmental Remediation Technologies (as adsorbent/material)

This compound is emerging as a material with potential applications in environmental remediation, particularly in water treatment processes. Its utility stems from its ability to act as an adsorbent, forming complexes with heavy metals and other contaminants to facilitate their removal from wastewater licheopto.com. While research often focuses on various zinc-containing compounds, the principles underlying the adsorption capabilities can be extended to zinc fluoride.

The effectiveness of adsorbent materials is typically evaluated based on parameters such as contact time, adsorbent dosage, pH of the solution, and initial contaminant concentration. For heavy metal ions, the adsorption capacity is a key metric. Studies on various adsorbents demonstrate the potential for zinc-based materials in remediation. For example, magnetic modified biochar (MMB) has shown significant adsorption capacities for lead (Pb²⁺) and zinc (Zn²⁺) ions nih.gov. The process is often rapid, with equilibrium being reached within an hour, and is well-described by the Langmuir adsorption isotherm, indicating a monolayer adsorption process on a surface with a finite number of identical sites nih.gov.

The efficiency of heavy metal removal is highly dependent on the pH of the solution, which affects the surface charge of the adsorbent and the speciation of the metal ions researchgate.net. For instance, the removal of Pb²⁺ and Hg²⁺ ions using a Zn-Co-Fe layered double hydroxide (LDH) adsorbent was found to be highly effective over a pH range of 3 to 9 researchgate.net.

The tables below present research findings on the adsorption of heavy metals and fluoride by different adsorbent materials, illustrating the comparative effectiveness and conditions for removal.

Table 1: Adsorption Capacities of Magnetic Modified Biochar (MMB) for Heavy Metals Data derived from research on modified biochar adsorbents. nih.gov

| Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Adsorption Model | Kinetic Model |

| Lead (Pb²⁺) | MMB | 329.65 | Langmuir | Second-Order |

| Zinc (Zn²⁺) | MMB | 103.67 | Langmuir | Second-Order |

Table 2: Fluoride Removal by Graphene Oxide-Zinc Oxide Nanocomposite Data derived from research on nanocomposite adsorbents. chalcogen.ro

| Initial Fluoride Concentration (mg/L) | Adsorbent | Adsorbent Dosage (g) | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

| 2 | Graphene Oxide-ZnO | 0.1 | 16.608 | 83 |

These findings underscore the potential of zinc-based materials, including this compound, as effective adsorbents in environmental remediation technologies for treating water contaminated with heavy metals and fluoride ions.

Analytical Methodologies for Detection and Quantification of Zinc Fluoride Hydrate

Spectrophotometric and Spectroscopic Techniques for Zinc and Fluoride (B91410) Determination

Spectrophotometric and spectroscopic methods are widely utilized for the determination of zinc and fluoride due to their sensitivity and selectivity. These techniques rely on the interaction of electromagnetic radiation with the analyte.

Atomic Absorption Spectrometry (AAS) is a principal technique for determining the concentration of zinc. drawellanalytical.comnemi.gov It is based on the principle that free atoms in a ground state can absorb light of a specific wavelength. drawellanalytical.com The amount of light absorbed is directly proportional to the concentration of the element in the sample. drawellanalytical.com For zinc analysis, a hollow cathode lamp containing zinc is used to emit a specific wavelength (typically 213.9 nm), which is then passed through a flame into which the sample is aspirated. oiv.int The absorbance is measured and compared to a calibration curve prepared from standards of known zinc concentrations. nemi.govoiv.int This method is highly sensitive and can be used to analyze zinc in various matrices. nemi.gov

UV-Visible (UV-Vis) Spectrophotometry can be employed for the determination of both zinc and fluoride, often through indirect methods involving the formation of colored complexes. nih.govnih.gov For fluoride, a common approach is the SPADNS colorimetric method, which involves the reaction of fluoride with a zirconium-dye complex. agilent.com The fluoride ion bleaches the colored complex, and the decrease in absorbance, typically measured around 570 nm, is proportional to the fluoride concentration. agilent.com Another method for fluoride determination involves the use of an aluminium-resorcin blue complex, where fluoride reacts with the colored complex to produce a colorless aluminum fluoride complex, and the change in absorbance is measured. scirp.org For zinc, spectrophotometric methods often involve the use of a chelating agent that forms a colored complex with zinc ions. The absorbance of this complex is then measured at a specific wavelength and correlated with the zinc concentration. nih.gov

Below is a table summarizing typical instrumental parameters for AAS and UV-Vis spectrophotometry in the analysis of zinc and fluoride.

| Parameter | Atomic Absorption Spectrometry (for Zinc) | UV-Vis Spectrophotometry (for Fluoride - SPADNS Method) |

| Light Source | Zinc Hollow Cathode Lamp oiv.int | Tungsten Lamp drawellanalytical.com |

| Wavelength | 213.9 nm oiv.int | 570 nm agilent.com |

| Flame/Cell | Air-acetylene flame oiv.int | Quartz or Glass Cuvette |

| Detector | Photomultiplier Tube | Photodiode Array or Photomultiplier Tube |

| Principle | Atomic Absorption drawellanalytical.com | Colorimetric Reaction agilent.com |

Chromatographic Separation and Detection Methods for Zinc and Fluoride Species

Chromatography is a powerful technique for separating and quantifying different chemical species in a mixture. libretexts.orgsciepub.com For the analysis of zinc fluoride hydrate (B1144303), ion chromatography and high-performance liquid chromatography are particularly relevant.

Ion Chromatography (IC) is the preferred method for the determination of fluoride ions. diduco.commetrohm.com In this technique, a liquid sample is injected into a stream of eluent and passed through a column packed with an ion-exchange resin. squarespace.com The fluoride ions are separated from other anions based on their affinity for the stationary phase. squarespace.com Suppressed conductivity detection is commonly used, where a suppressor column reduces the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. diduco.com This method is highly sensitive and selective for fluoride analysis in various samples. metrohm.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) can be utilized for the determination of zinc. nih.govhelixchrom.com While direct analysis of metal ions by conventional reversed-phase HPLC is challenging, various methods have been developed. One approach involves the formation of a complex between the zinc ion and a chelating agent, which can then be separated on a reversed-phase column and detected using a UV-Vis or fluorescence detector. nih.gov Another method utilizes a specialized column with ion-exchange or ion-pairing capabilities for the separation of zinc ions. nih.govhelixchrom.com

The following table outlines key aspects of chromatographic methods for zinc and fluoride determination.

| Technique | Analyte | Stationary Phase (Column) | Mobile Phase (Eluent) | Detection Method |

| Ion Chromatography (IC) | Fluoride (F⁻) | Anion-exchange resin squarespace.com | Carbonate-bicarbonate or hydroxide (B78521) solutions diduco.com | Suppressed Conductivity diduco.com |

| High-Performance Liquid Chromatography (HPLC) | Zinc (Zn²⁺) | Reversed-phase (e.g., C18) with a chelating agent, or ion-exchange column nih.gov | Varies depending on the column and complexing agent (e.g., acidic mobile phase) nih.gov | UV-Vis or Refractive Index Detector nih.gov |

Electrochemical Detection Methods, including Ion-Selective Electrodes

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of ionic species like zinc and fluoride.

Ion-Selective Electrodes (ISEs) are widely used for the direct measurement of fluoride ion activity in aqueous solutions. vscht.czmetrohm.comtruman.edu A fluoride ISE consists of a membrane, typically a single crystal of lanthanum fluoride (LaF₃) doped with europium(II) fluoride (EuF₂), which is selective for fluoride ions. vscht.cz When the electrode is immersed in a solution containing fluoride ions, a potential develops across the membrane that is proportional to the logarithm of the fluoride ion activity, as described by the Nernst equation. truman.edu To ensure accurate measurements, a total ionic strength adjustment buffer (TISAB) is added to samples and standards to maintain a constant ionic strength and pH, and to decomplex any fluoride bound to interfering cations. csun.edu

Voltammetry , particularly Anodic Stripping Voltammetry (ASV) , is a highly sensitive technique for the determination of trace levels of zinc. metrohm.comsapub.org In ASV, zinc ions in the sample are first preconcentrated onto a working electrode (often a mercury film or mercury drop electrode) by applying a negative potential. metrohm.com Following this deposition step, the potential is scanned in the positive direction, causing the zinc to be stripped from the electrode back into the solution. metrohm.com The current produced during this stripping process is proportional to the concentration of zinc in the sample. metrohm.com This method can achieve very low detection limits. metrohm.com

A comparison of these electrochemical methods is presented in the table below.

| Method | Analyte | Principle | Key Components | Advantages |